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Compound of Interest

Compound Name: Protein kinase inhibitor 10

Cat. No.: B15522220 Get Quote

Protein Kinase Inhibitor 10: A Technical
Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase Inhibitor 10, identified by the Chemical Abstracts Service (CAS) number

871317-00-9, is a small molecule inhibitor targeting several protein kinases. Its chemical name

is 4-(4-fluorophenyl)-6-(1H-1,2,3,4-tetrazol-5-yl)thieno[3,2-d]pyrimidine. This document

provides a technical guide on the available information regarding this compound, including its

known biological activity and a plausible synthetic route based on established chemical

principles for the thieno[3,2-d]pyrimidine scaffold. It is important to note that a primary scientific

publication detailing the original discovery and synthesis of this specific inhibitor is not publicly

available. Therefore, the experimental protocols provided herein are representative examples

based on analogous compounds.

Core Data Presentation
The primary quantitative data available for Protein Kinase Inhibitor 10 pertains to its in vitro

half-maximal inhibitory concentrations (IC50) against three specific protein kinases. This data is

summarized in the table below.
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Target Kinase IC50 (µM)

TAM receptor 28.9[1][2]

FAK (Focal Adhesion Kinase) 13.6[1][2]

KIT (Mast/stem cell growth factor receptor) 2.41[1][2]

Table 1: In vitro inhibitory activity of Protein Kinase Inhibitor 10 against target kinases.

Hypothetical Synthesis and Discovery
The discovery of novel kinase inhibitors often involves the screening of compound libraries

against a panel of kinases, followed by medicinal chemistry efforts to optimize lead

compounds. It is plausible that Protein Kinase Inhibitor 10 was identified through such a

process, leveraging the thieno[3,2-d]pyrimidine scaffold, which is a common core structure in

many kinase inhibitors. The 4-fluorophenyl and tetrazolyl moieties were likely selected to

optimize potency, selectivity, and pharmacokinetic properties.

Logical Synthesis Workflow
A potential synthetic route to Protein Kinase Inhibitor 10 is outlined below. This pathway is

hypothetical and based on common synthetic methodologies for related thieno[3,2-d]pyrimidine

derivatives.
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Starting Materials

Intermediate Synthesis

Final Product Formation

2-amino-4-(4-fluorophenyl)thiophene-3-carbonitrile

4-amino-5-(4-fluorophenyl)
thieno[2,3-d]pyrimidine-6-carbonitrile

Triethyl orthoformate

Sodium_azide Triethyl_orthoformate Ammonium_chloride

Protein Kinase Inhibitor 10
(4-(4-fluorophenyl)-6-(1H-1,2,3,4-tetrazol-5-yl)

thieno[3,2-d]pyrimidine)

Sodium azide, Ammonium chloride

Click to download full resolution via product page

Caption: Hypothetical synthetic workflow for Protein Kinase Inhibitor 10.

Experimental Protocols
The following are generalized, representative experimental protocols for the synthesis and

biological evaluation of a compound like Protein Kinase Inhibitor 10. These are not from a

specific cited source for this molecule but are based on standard laboratory practices.

Synthesis of 4-(4-fluorophenyl)-6-(1H-1,2,3,4-tetrazol-5-
yl)thieno[3,2-d]pyrimidine (Hypothetical)
Step 1: Synthesis of 4-amino-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine-6-carbonitrile

To a solution of 2-amino-4-(4-fluorophenyl)thiophene-3-carbonitrile (1.0 eq) in triethyl

orthoformate (10.0 eq), add a catalytic amount of p-toluenesulfonic acid.
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the excess triethyl orthoformate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield the thieno[2,3-d]pyrimidine intermediate.

Step 2: Synthesis of Protein Kinase Inhibitor 10

Dissolve the intermediate from Step 1 (1.0 eq) in N,N-dimethylformamide (DMF).

Add sodium azide (3.0 eq) and ammonium chloride (3.0 eq) to the solution.

Heat the reaction mixture to 120 °C for 12-18 hours in a sealed vessel.

Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and pour it into ice-water.

Acidify the aqueous solution with 2N HCl to precipitate the product.

Filter the solid, wash with water, and dry under vacuum.

Recrystallize the crude product from ethanol to obtain pure 4-(4-fluorophenyl)-6-(1H-1,2,3,4-

tetrazol-5-yl)thieno[3,2-d]pyrimidine.

In Vitro Kinase Inhibition Assay (Generic Protocol)
Prepare a stock solution of Protein Kinase Inhibitor 10 in dimethyl sulfoxide (DMSO).

Serially dilute the stock solution to obtain a range of inhibitor concentrations.

In a 96-well plate, add the recombinant target kinase (e.g., FAK, KIT, or TAM) in a suitable

assay buffer.

Add the diluted inhibitor solutions to the wells.
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Initiate the kinase reaction by adding a substrate peptide and ATP (adenosine triphosphate).

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done

using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays

(e.g., ADP-Glo™ Kinase Assay).

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Signaling Pathways
Protein Kinase Inhibitor 10 targets FAK, KIT, and TAM kinases, which are involved in critical

cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis.
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Caption: Inhibition of key signaling kinases by Protein Kinase Inhibitor 10.

Disclaimer: The information provided in this document, particularly regarding the synthetic

protocols and discovery context, is based on general chemical and pharmacological principles

due to the absence of a dedicated primary scientific publication for Protein Kinase Inhibitor
10. Researchers should validate any experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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